

# "comparative study of the biological activity of different 1,3,5-triazine isomers"

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## Compound of Interest

Compound Name: 1,3,5-Triazine

Cat. No.: B166579

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## A Comparative Analysis of the Biological Activities of 1,3,5-Triazine Isomers

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer, antimicrobial, and enzyme-inhibiting properties of 1,2,3-, 1,2,4-, and **1,3,5-triazine** derivatives, complete with experimental data and detailed protocols.

Triazine, a six-membered heterocyclic ring containing three nitrogen atoms, exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and **1,3,5-triazine** (s-triazine). While all isomers and their derivatives are of interest in medicinal chemistry, the symmetrical **1,3,5-triazine** has been the most extensively studied. This guide provides a comparative overview of the reported biological activities of these three isomer classes, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. It is important to note that a direct comparative study of all three isomers under identical experimental conditions is not readily available in the current literature. Therefore, the data presented here is a compilation from various studies and should be interpreted with consideration for the different experimental contexts.

## Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various derivatives of the three triazine isomers.

## Table 1: Comparative Anticancer Activity (IC<sub>50</sub> values in $\mu$ M)

Compound/Derivative Class	1,2,3-Triazine Derivatives	1,2,4-Triazine Derivatives	1,3,5-Triazine (s-Triazine) Derivatives
Target Cell Line			
MCF-7 (Breast Cancer)	Benzo[d][1][2][3]triazin-4-yl-(4-methoxy-phenyl)-methanamine: Pro-apoptotic activity reported[4]	MM-129: Significant reduction in tumor growth[5]	4b (piperidino and benzylamino substituent): 3.29[6]
4c (piperidino and benzylamino substituent): 11.35[6]	47 (2-(thiophen-2-yl) derivative): 1.25 ± 0.11[7]		
3h (pyrazolo[4,3-e][1][2][8]triazine): Potent activity reported[9]	13 (EGFR-TK inhibitor): 8.45 ± 0.65[7]		
HCT-116 (Colon Cancer)	Data not readily available	4b (piperidino and benzylamino substituent): 3.64[6]	4p (methoxy s-triazine-hydrazone): Potent activity reported[6]
4c (piperidino and benzylamino substituent): 12.45[6]	11 (morpholine-functionalized): 5.85 (vs SW620)[10]		
13a (2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one): Potent activity reported[8]	4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine): 0.50 ± 0.080[11]		
A549 (Lung Cancer)	Data not readily available	3h (pyrazolo[4,3-e][1][2][8]triazine): Potent activity reported[9]	47 (2-(thiophen-2-yl) derivative): 0.20 ± 0.05[7]

13c (chiral 1,3,5-triazine): 12.24[12]			
HepG2 (Liver Cancer)	Data not readily available	4 (3-hyrazino-5,6-diphenyl-1,2,4-triazine derivative): Active[5]	2 (4-amino-6-(phenylamino)-1,3,5-triazine): 20.53[7]
6 (3-hyrazino-5,6-diphenyl-1,2,4-triazine derivative): Active[5]	4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine): 3.01 ± 0.49[11]		

Note: The presented IC<sub>50</sub> values are from different studies and should not be directly compared as absolute potencies due to variations in experimental conditions.

## Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/Derivative Class	1,2,3-Triazine Derivatives	1,2,4-Triazine Derivatives	1,3,5-Triazine (s-Triazine) Derivatives
Microorganism			
Staphylococcus aureus	Anthra[1,2-d][1][2][3]triazine-4,7,12(3H)-triones: $\leq 1$ [13]	3c, 3f (from condensation reaction): Active[6]	10, 16, 25, 30 (aminobenzoic acid derivatives): Comparable to ampicillin[14]
Escherichia coli	Data not readily available	3b, 3f (from condensation reaction): Active[6]	13, 14 (aminobenzoic acid derivatives): Comparable to ampicillin[14]
4, 5, 9 (triazine-based compounds): 3.91, 1.95, 1.95[15]			
Candida albicans	Data not readily available	6a (hydrazone intermediate): Weak activity[16]	18b (2,4,6-trisubstituted-s-triazine): 3.125[17]
5 (triazine-based compound): 7.81[15]			

Note: The presented MIC values are from different studies and should not be directly compared as absolute potencies due to variations in experimental conditions.

## Table 3: Comparative Enzyme Inhibition Activity

Isomer Class	Target Enzyme(s)	Reported Inhibitory Activity
1,2,3-Triazine Derivatives	Dihydrofolate Reductase (DHFR)	Some derivatives show inhibitory activity.[13]
1,2,4-Triazine Derivatives	Pyruvate Dehydrogenase Kinase (PDK)	Hybrid molecules show promising inhibition of PDK1 and 4.[18]
Carbonic Anhydrase	Aza-sildenafil analogues show inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[5]	
AGE-RAGE pathway	Derivatives effectively suppress the M1 state by obstructing the AGE-RAGE-induced ROS production.[19]	
1,3,5-Triazine (s-Triazine) Derivatives	EGFR-TK	Compound 1d showed an inhibitory constant of 0.44 nM. [20] Hybrid quinazoline-1,3,5-triazines also act as EGFR inhibitors.[21]
PI3K/mTOR	Compound 47 potently inhibited PI3K and mTOR kinases with IC <sub>50</sub> values of 7.0 and 48 nM, respectively.[7] Compound 4f showed remarkable PI3K/AKT/mTOR inhibitory activity.[11]	
Topoisomerase II	4-amino-6-(phenylamino)-1,3,5-triazines displayed potent topoisomerase IIa inhibitory activity with IC <sub>50</sub> values in the micromolar range.[7]	

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

### Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116, A549)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Test compounds (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS, filter-sterilized)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a predetermined density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) in 100  $\mu$ L of complete medium and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100  $\mu$ L of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.<sup>[5]</sup> Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

## Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a substance.<sup>[1]</sup>  
<sup>[22]</sup>

Materials:

- Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Nutrient agar or Mueller-Hinton agar plates
- Sterile cork borer or pipette tips
- Test compounds (dissolved in a suitable solvent)
- Positive control (standard antibiotic, e.g., ampicillin)
- Negative control (solvent)



- Sterile swabs
- Incubator

#### Procedure:

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism in a suitable broth.
- **Plate Inoculation:** Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.
- **Well Creation:** Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
- **Compound Addition:** Add a defined volume (e.g., 50-100  $\mu$ L) of the test compound solution, positive control, and negative control into separate wells.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- **Zone of Inhibition Measurement:** After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

## Signaling Pathway Analysis: Western Blotting for PI3K/Akt/mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[\[23\]](#)[\[24\]](#)

#### Materials:

- Cell lysates from treated and untreated cells
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)

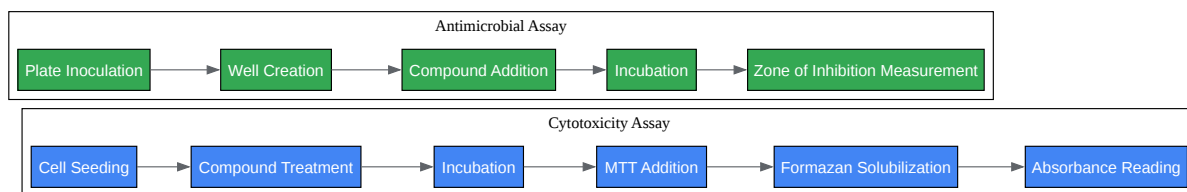
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

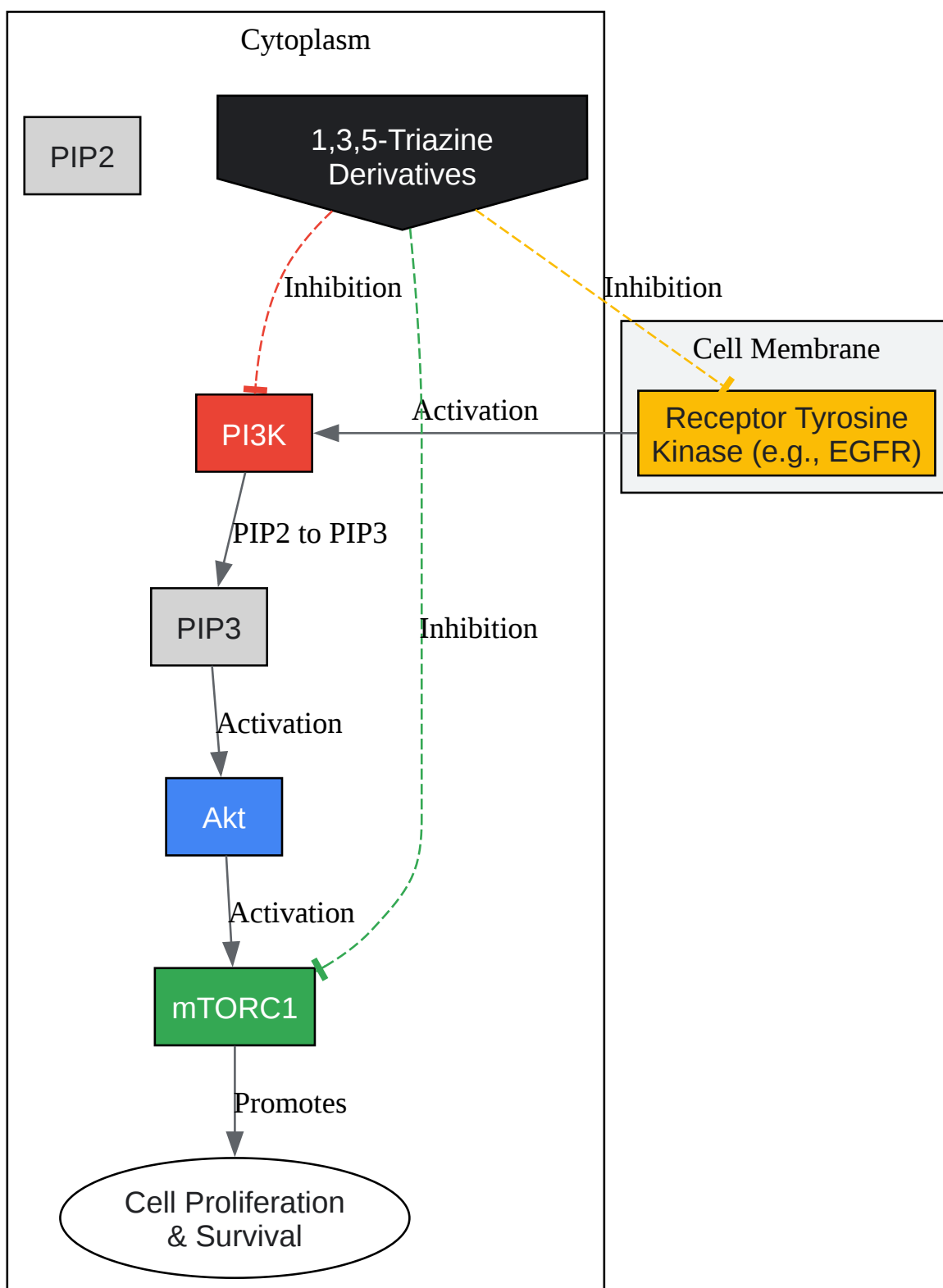
Procedure:

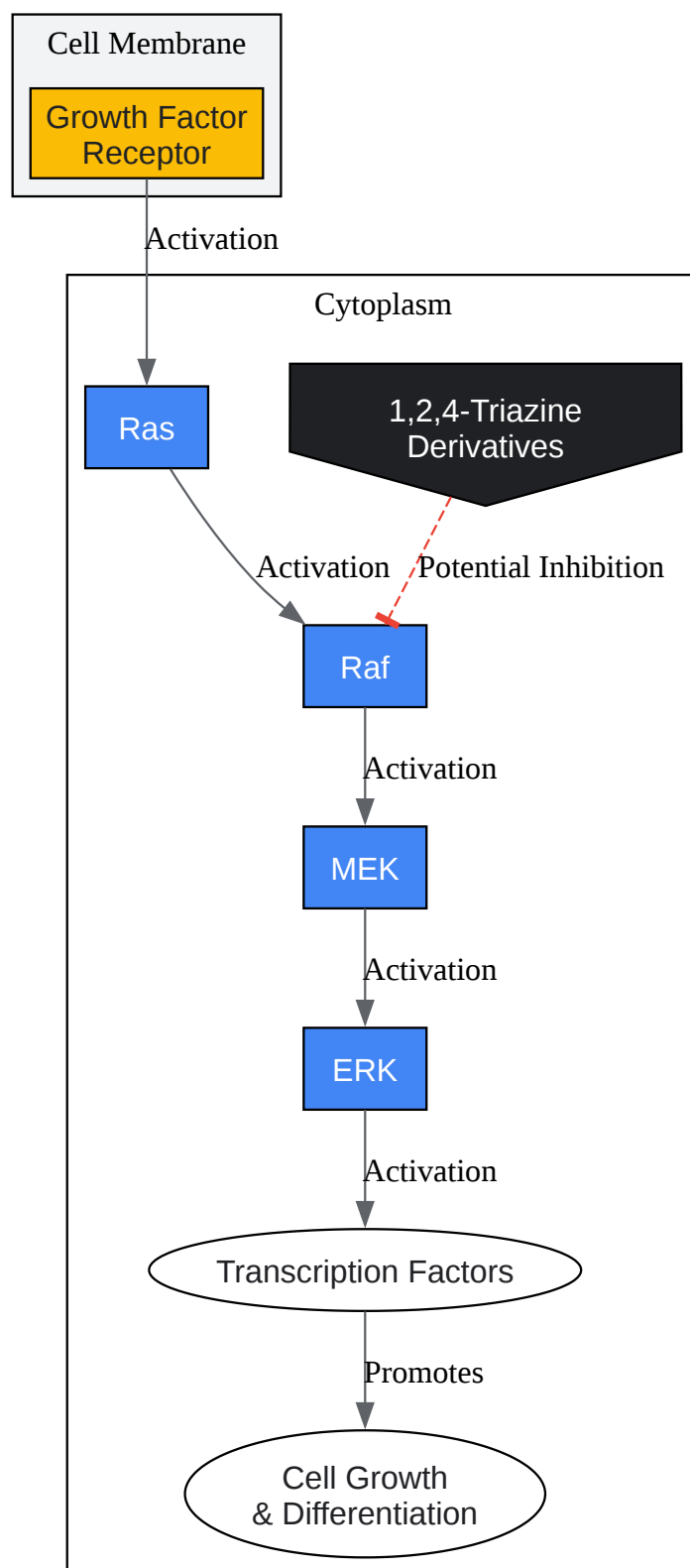
- Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
- Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both total and phosphorylated forms).
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
- Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

## Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of triazine isomers.







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